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molecular formula C13H12O B7725203 Benzyl phenyl ether CAS No. 31324-44-4

Benzyl phenyl ether

Cat. No. B7725203
M. Wt: 184.23 g/mol
InChI Key: BOTNYLSAWDQNEX-UHFFFAOYSA-N
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Patent
US05387397

Procedure details

A mixture of sodium phenolate trihydrate (10.2 g; 60 mmole) and benzyl chloride (6.4 ml; 56 mmole) in methanol (150 ml) was pumped through the system (15 ml/minute; 146°-7° C.; 1000-1050 kPa). The MeOH was rotary evaporated off and the residue recrystallised from EtOH to afford colourless needles of phenyl benzyl ether (6.9 g; 67% yield), m.p. 36°-36.3° C.
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
6.4 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.O.O.[C:4]1([O-:10])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[Na+].[CH2:12](Cl)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>CO>[CH2:12]([O:10][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:0.1.2.3.4|

Inputs

Step One
Name
Quantity
10.2 g
Type
reactant
Smiles
O.O.O.C1(=CC=CC=C1)[O-].[Na+]
Name
Quantity
6.4 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was pumped through the system (15 ml/minute; 146°-7° C.; 1000-1050 kPa)
CUSTOM
Type
CUSTOM
Details
The MeOH was rotary evaporated off
CUSTOM
Type
CUSTOM
Details
the residue recrystallised from EtOH

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.9 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 66.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05387397

Procedure details

A mixture of sodium phenolate trihydrate (10.2 g; 60 mmole) and benzyl chloride (6.4 ml; 56 mmole) in methanol (150 ml) was pumped through the system (15 ml/minute; 146°-7° C.; 1000-1050 kPa). The MeOH was rotary evaporated off and the residue recrystallised from EtOH to afford colourless needles of phenyl benzyl ether (6.9 g; 67% yield), m.p. 36°-36.3° C.
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
6.4 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.O.O.[C:4]1([O-:10])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[Na+].[CH2:12](Cl)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>CO>[CH2:12]([O:10][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:0.1.2.3.4|

Inputs

Step One
Name
Quantity
10.2 g
Type
reactant
Smiles
O.O.O.C1(=CC=CC=C1)[O-].[Na+]
Name
Quantity
6.4 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was pumped through the system (15 ml/minute; 146°-7° C.; 1000-1050 kPa)
CUSTOM
Type
CUSTOM
Details
The MeOH was rotary evaporated off
CUSTOM
Type
CUSTOM
Details
the residue recrystallised from EtOH

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.9 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 66.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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